REACTION_CXSMILES
|
[CH2:1]([OH:6])[CH2:2][CH2:3][CH2:4][OH:5].[OH-].[Na+].[CH2:9]([C:11]1([CH2:15]OS(C)(=O)=O)[CH2:14][O:13][CH2:12]1)[CH3:10]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C(O)(=O)C.O.C1(C)C=CC=CC=1>[CH2:9]([C:11]1([CH2:15][O:5][CH2:4][CH2:3][CH2:2][CH2:1][OH:6])[CH2:14][O:13][CH2:12]1)[CH3:10] |f:1.2,4.5|
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
721 g
|
Type
|
reactant
|
Smiles
|
C(CCCO)O
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
3-ethyl-3-methanesulfonyloxymethyloxetane
|
Quantity
|
777 g
|
Type
|
reactant
|
Smiles
|
C(C)C1(COC1)COS(=O)(=O)C
|
Name
|
( 1 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
bisoxetane ether
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
38.7 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a stirrer
|
Type
|
TEMPERATURE
|
Details
|
heated up to 75° C.
|
Type
|
STIRRING
|
Details
|
while stirring
|
Type
|
ADDITION
|
Details
|
above was gently dropped
|
Type
|
CUSTOM
|
Details
|
from 75° C. to 85° C.
|
Type
|
CUSTOM
|
Details
|
a reaction at the same temperature range for two hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
to separate into a water layer
|
Type
|
CUSTOM
|
Details
|
The organic layer thus obtained
|
Type
|
STIRRING
|
Details
|
while stirring
|
Type
|
CUSTOM
|
Details
|
Then, after separating into a water layer
|
Type
|
EXTRACTION
|
Details
|
an organic layer, the water layer was extracted twice with 400 ml of toluene
|
Type
|
EXTRACTION
|
Details
|
the extract (toluene liquid)
|
Type
|
ADDITION
|
Details
|
was mixed with the previous organic layer
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
By distilling the
|
Type
|
CONCENTRATION
|
Details
|
concentrate thus
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1(COC1)COCCCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 497 g | |
YIELD: CALCULATEDPERCENTYIELD | 69.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |